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Foreword: This document provides a comprehensive technical overview of the discovery,

preclinical development, and mechanistic understanding of GPI-1046, a novel non-

immunosuppressive immunophilin ligand. It is intended for researchers, scientists, and drug

development professionals interested in the fields of neuroprotection and neuroregeneration.

Introduction: The Dawn of Non-Immunosuppressive
Neurotrophism
The discovery of the immunosuppressant drugs cyclosporin A and FK506, and their binding to

intracellular proteins termed immunophilins (cyclophilin and FK506-binding proteins or FKBPs,

respectively), opened new avenues in both immunology and neuroscience. While their

immunosuppressive effects are mediated through the inhibition of calcineurin, a key

phosphatase in T-cell activation, these molecules were also observed to possess neurotrophic

properties, promoting neurite outgrowth and neuronal survival. This neurotrophic activity was

found to be independent of calcineurin inhibition, paving the way for the development of non-

immunosuppressive ligands that could harness these beneficial neuronal effects without the

systemic side effects of immunosuppression. GPI-1046 emerged from this research as a

potent, orally active, small-molecule ligand of FKBP-12 with significant neurotrophic and

neuroprotective activities in various preclinical models.
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GPI-1046, chemically known as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-

pyrrolidinecarboxylate, was designed as a non-immunosuppressive analog of the FKBP-12

ligand FK506.[1] Its discovery was a result of a focused effort to dissociate the neurotrophic

and immunosuppressive activities of immunophilin ligands.

Binding to FKBP-12
GPI-1046 was shown to bind to FKBP-12, an abundant immunophilin in the brain.[1] The

binding affinity of GPI-1046 for FKBP-12 was determined through various assays, including the

inhibition of the peptidyl-prolyl cis-trans isomerase (rotamase) activity of FKBP-12.

Parameter Value Reference

Ki for FKBP-12 rotamase

inhibition
~7.5 nM [1]

Lack of Immunosuppressive Activity
A key feature of GPI-1046 is its inability to suppress the immune system. In T-cell proliferation

assays, unlike FK506, GPI-1046 did not inhibit concanavalin A-stimulated proliferation of

peripheral blood lymphocytes at concentrations up to 10 µM.[1] This lack of

immunosuppressive activity is attributed to the inability of the GPI-1046/FKBP-12 complex to

bind to and inhibit calcineurin.

Preclinical Efficacy: In Vitro and In Vivo Studies
GPI-1046 has demonstrated significant neurotrophic and neuroprotective effects in a variety of

preclinical models, ranging from cell culture to animal models of neurodegenerative diseases

and nerve injury.

In Vitro Neurite Outgrowth
One of the most striking in vitro effects of GPI-1046 is its potent stimulation of neurite outgrowth

from sensory neurons. In cultures of chick dorsal root ganglia (DRG), GPI-1046 promoted

neurite extension at picomolar concentrations, with a maximal effect comparable to that of

nerve growth factor (NGF).[1]
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Parameter Value Reference

EC50 for Neurite Outgrowth

(Chick DRG)
58 pM

Concentration for significant

enhancement
1 pM

Concentration for maximal

stimulation
1-10 nM

In Vivo Neuroprotection and Neuroregeneration
GPI-1046 has been extensively studied in rodent models of Parkinson's disease, where it has

shown both neuroprotective and neuroregenerative effects on dopaminergic neurons.

6-Hydroxydopamine (6-OHDA) Model (Rats): In rats with unilateral 6-OHDA lesions of the

substantia nigra, GPI-1046 treatment led to a significant recovery of dopaminergic function.

This was evidenced by a reduction in apomorphine-induced rotational behavior and an

increase in the density of tyrosine hydroxylase (TH)-positive fibers in the striatum. Notably,

GPI-1046 was effective even when administered up to one month after the initial lesion,

suggesting a regenerative rather than purely protective effect.

Animal Model
Treatment
Paradigm

Outcome
Measure

Result Reference

6-OHDA lesioned

rats

GPI-1046 (10

mg/kg, s.c.) for 5

days, starting 1

hr, 1 week, or 1

month post-

lesion

Striatal TH-

positive fiber

density

Pronounced

increase

compared to

vehicle

6-OHDA lesioned

rats

GPI-1046

treatment

Apomorphine-

induced

rotational

behavior

Significant

reduction
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1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mice): In mice treated with the

neurotoxin MPTP, which selectively destroys dopaminergic neurons, concurrent

administration of GPI-1046 offered significant protection. When administered after the

neurotoxic insult, GPI-1046 promoted the sprouting of remaining dopaminergic fibers,

leading to a partial restoration of striatal dopamine levels.

Animal Model
Treatment
Paradigm

Outcome
Measure

Result Reference

MPTP-treated

mice

Concurrent GPI-

1046 (4 mg/kg)

Spared striatal

TH-positive

processes

More than

double compared

to MPTP/vehicle

MPTP-treated

mice

Post-MPTP GPI-

1046 (20 mg/kg)

Striatal

innervation

density

2- to 3-fold

higher than

untreated

MPTP/vehicle

controls

In a rat model of sciatic nerve crush injury, daily administration of GPI-1046 demonstrated a

significant enhancement of axonal regeneration and remyelination.
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Animal Model Treatment
Outcome
Measure

Result (at 18
days post-
injury)

Reference

Sciatic nerve

crush (rat)

GPI-1046 (3

mg/kg, s.c. daily)
Axonal Diameter

Increased vs.

vehicle

Axonal Cross-

sectional Area

Increased vs.

vehicle

Myelination

(Myelin Basic

Protein)

7- to 8-fold

higher vs. vehicle

Sciatic nerve

crush (rat)

GPI-1046 (10

mg/kg, s.c. daily)
Axonal Diameter

Increased vs.

vehicle

Axonal Cross-

sectional Area

Increased vs.

vehicle

Myelination

(Myelin Basic

Protein)

Increased vs.

vehicle

GPI-1046 has also shown neuroprotective effects in an in vitro model of HIV-associated

neurodegeneration. It was found to protect neurons from the toxicity induced by the HIV-1 Tat

protein.

Mechanism of Action: A Multifaceted Approach
The precise molecular mechanisms underlying the neurotrophic effects of GPI-1046 are not

fully elucidated but are believed to be multifactorial and independent of calcineurin inhibition.

Interaction with FKBP-12
While initial studies suggested that binding to FKBP-12 was crucial for its activity, some later

reports have questioned the strength of this interaction and its direct role in neurotrophism. The

neurotrophic potency of GPI-1046 (in the picomolar range) is significantly greater than its
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affinity for FKBP-12 (in the nanomolar range), suggesting that either only a small fraction of

FKBP-12 needs to be occupied, or that other mechanisms are at play.

GPI-1046 FKBP-12
Binds

Calcineurin

Does not interact to inhibit

Neurotrophic Effects
Leads to

Click to download full resolution via product page

Figure 1. GPI-1046 binds to FKBP-12 without inhibiting calcineurin, leading to neurotrophic
effects.

Modulation of Intracellular Signaling Pathways
Several signaling pathways have been implicated in the neuroprotective and neuroregenerative

actions of GPI-1046.

Glutathione Synthesis: GPI-1046 has been shown to increase the levels of intracellular

glutathione (GSH), a major antioxidant, by activating its synthesis. This enhancement of the

cellular antioxidant defense system may contribute to its neuroprotective effects against

oxidative stress-induced neuronal damage.

GPI-1046 Glutathione (GSH)
Synthesis

Activates
Increased GSH Levels Oxidative Stress

Reduces
Neuroprotection

Click to download full resolution via product page

Figure 2. GPI-1046 enhances glutathione synthesis, leading to increased neuroprotection
against oxidative stress.

Presenilin-1 and NMDA Receptor Function: In a 6-OHDA rat model, GPI-1046 treatment was

found to upregulate the expression of presenilin-1 (PS-1) mRNA and protein. This was

associated with the restoration of N-methyl-D-aspartate (NMDA) receptor-mediated synaptic
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transmission, which is impaired by the dopaminergic lesion. This suggests that GPI-1046
may improve neuronal function by modulating synaptic plasticity.

6-OHDA Lesion GPI-1046 Treatment

Dopaminergic Innervation

NMDA Receptor
Transmission

Reduces

GPI-1046

Presenilin-1 (PS-1)

Upregulates

Restored NMDA
Transmission

Restores

Click to download full resolution via product page

Figure 3. GPI-1046 upregulates Presenilin-1 to restore NMDA receptor function after 6-OHDA
lesion.

Development and Clinical Status
Despite the promising preclinical data in rodent models, the development of GPI-1046 for major

neurodegenerative disorders like Parkinson's disease encountered significant hurdles. A key

study in an MPTP-induced primate model of Parkinson's disease failed to demonstrate any

neuroregenerative or functional benefits of GPI-1046. This discrepancy between rodent and

primate studies highlighted potential species-specific differences in the drug's efficacy and

ultimately halted its clinical development for this indication. Information on formal clinical trials

in humans for Parkinson's disease is limited, suggesting that the program did not advance to

late-stage clinical studies.

Experimental Protocols
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In Vitro Neurite Outgrowth Assay (Chick Dorsal Root
Ganglia)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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